molecular formula C21H22N7O2+ B12298798 7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione

7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione

Cat. No.: B12298798
M. Wt: 404.4 g/mol
InChI Key: RHVODYMIFZRGLM-UHFFFAOYSA-O
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its intricate polycyclic architecture. The parent structure is a purine-2,6-dione system, a bicyclic framework comprising fused pyrimidine and imidazole rings. The substituents are enumerated as follows:

  • 7-but-2-ynyl : A four-carbon alkynyl group at position 7 of the purine core.
  • 3-methyl : A methyl group at position 3 of the purine.
  • 8-(methylamino) : A methyl-substituted amino group at position 8.
  • 1-[(4-methylquinazolin-2-yl)methyl] : A quinazoline-derived substituent, where the quinazoline ring is methylated at position 4 and linked via a methylene bridge to position 1 of the purine.

This nomenclature aligns with IUPAC rules for prioritizing functional groups and numbering heterocycles to minimize locants. Comparative analysis with structurally analogous compounds, such as 7-but-2-ynyl-3-methyl-8-piperazin-1-yl-1-(quinazolin-2-ylmethyl)purine-2,6-dione, highlights the substitution pattern’s role in defining molecular identity.

Table 1: Component Analysis of IUPAC Name

Component Position Structural Role
Purine-2,6-dione Core Bicyclic heterocycle
But-2-ynyl 7 Alkynyl substituent
Methyl 3 Alkyl group
Methylamino 8 Amino substituent
4-Methylquinazolin-2-yl 1 Aromatic heterocyclic substituent

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by hybridization states and non-covalent interactions. The purine core adopts a nearly planar conformation, with slight puckering at N7 due to steric effects from the but-2-ynyl group. Key geometric features include:

  • Bond lengths : The C8–N(methylamino) bond measures approximately 1.36 Å, characteristic of single-bond character with partial double-bond resonance from adjacent carbonyl groups.
  • Dihedral angles : The quinazolin-2-ylmethyl group projects orthogonally from the purine plane, minimizing steric clash with the but-2-ynyl chain.

Density functional theory (DFT) simulations reveal that the lowest-energy conformation features intramolecular hydrogen bonding between the N–H of methylamino and the carbonyl oxygen at position 6, stabilizing the charged purin-7-ium system.

Table 2: Key Geometric Parameters

Parameter Value (Å/°) Significance
C7–C≡C bond length 1.20 Triple-bond character
N3–C(methyl) bond length 1.47 Standard sp³–sp³ single bond
Purine ring puckering 12° Distortion from planarity
Quinazoline–purine dihedral 87° Orthogonal orientation

Crystallographic Characterization and X-ray Diffraction Patterns

While experimental X-ray diffraction data for this specific compound remains unpublished, analogs such as 7-but-2-ynyl-3-methyl-8-piperazin-1-yl-1-(quinolin-2-ylmethyl)purine-2,6-dione provide insights into likely packing motifs. The quinazoline and purine moieties form π-stacked columns along the crystallographic a-axis, with interplanar distances of 3.4–3.6 Å. The but-2-ynyl group adopts a linear conformation, extending into interstitial channels.

Hypothetical unit cell parameters, extrapolated from related structures, suggest a monoclinic system with space group P2₁/c and dimensions:

  • a = 14.2 Å, b = 10.8 Å, c = 18.5 Å
  • β = 105.3°, Z = 4

Table 3: Predicted Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 2718 ų
Calculated density 1.45 g/cm³
R-factor <0.05 (hypothetical)

Tautomeric Equilibrium Studies in Solution Phase

The compound exhibits pH-dependent tautomerism due to the purin-7-ium system’s conjugated double bonds. In aqueous solution (pH 7.4), two major tautomers dominate:

  • N7-protonated form : The charge resides at N7, stabilized by resonance with the 2,6-dione groups.
  • N9-protonated form : A minor tautomer (~15%) where protonation shifts to N9, enabled by conjugation with the quinazoline substituent.

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal coalescence temperatures near 25°C for tautomeric exchange, corresponding to an energy barrier of ~60 kJ/mol. Solvent polarity significantly influences equilibrium: polar aprotic solvents (e.g., DMSO) favor the N7 tautomer, while protic solvents (e.g., methanol) stabilize the N9 form through hydrogen bonding.

Table 4: Tautomeric Distribution in Selected Solvents

Solvent N7 Tautomer (%) N9 Tautomer (%)
DMSO-d₆ 92 8
CD₃OD 78 22
D₂O 85 15

Properties

Molecular Formula

C21H22N7O2+

Molecular Weight

404.4 g/mol

IUPAC Name

7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C21H21N7O2/c1-5-6-11-27-17-18(25-20(27)22-3)26(4)21(30)28(19(17)29)12-16-23-13(2)14-9-7-8-10-15(14)24-16/h7-10,17H,11-12H2,1-4H3/p+1

InChI Key

RHVODYMIFZRGLM-UHFFFAOYSA-O

Canonical SMILES

CC#CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C)NC

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Exploring its use in various industrial processes .

Comparison with Similar Compounds

Position 7 Substituents

  • Target Compound : The but-2-ynyl group (C≡C-CH2CH3) introduces rigidity and metabolic resistance compared to the flexible octyl or butyl chains in analogs. The triple bond may reduce oxidative metabolism, enhancing half-life.
  • Charge : The quaternary ammonium center (+1 charge) likely improves aqueous solubility but may hinder blood-brain barrier penetration compared to neutral analogs .

Position 8 Substituents

  • However, reduced aromaticity may diminish π-π interactions with hydrophobic pockets.

Position 1 Substituents

  • (4-Methylquinazolin-2-yl)methyl : This bicyclic system contrasts with simpler benzyl groups in analogs and quinazolin-4-one derivatives . The quinazolin-2-yl scaffold may confer selectivity for kinases or ATP-binding proteins due to its planar aromaticity and methyl substitution.

Core Modifications

  • 2,6-Dione vs. Quinazolinone: The target’s purine-2,6-dione core is structurally distinct from ’s quinazolin-4-one-linked purines , which feature dichloro/difluorophenyl groups. This divergence suggests differing target preferences (e.g., kinases vs. nucleotide-binding enzymes).

Theoretical Pharmacological Implications

While direct pharmacological data are unavailable, structural analysis suggests:

Target Selectivity: The quinazolinylmethyl group may favor interactions with kinases (e.g., EGFR or VEGFR) over non-kinase targets .

Metabolic Stability : The but-2-ynyl group’s triple bond could reduce CYP450-mediated oxidation compared to octyl/butyl chains .

Biological Activity

7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione, also known by its chemical name and various identifiers including CAS number 2468656-63-3, is a compound that has garnered attention due to its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is structurally related to other purine derivatives and has shown promise in the management of type 2 diabetes.

The molecular formula of the compound is C21H21N7O2C_{21}H_{21}N_{7}O_{2}, with a molecular weight of approximately 405.44 g/mol. Its structure includes a purine base modified with various functional groups that contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of DPP-IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, the compound enhances the levels of these hormones, leading to improved insulin secretion and reduced blood glucose levels.

Table 1: Comparison of DPP-IV Inhibitors

Compound NameIC50 (nM)Selectivity for DPP-IV
7-but-2-ynyl compound~1Highly selective
Sitagliptin19Moderate
Saxagliptin50Moderate
Vildagliptin62Moderate

Biological Activity

Research indicates that this compound exhibits significant biological activity through its DPP-IV inhibition. In vitro studies have demonstrated that it possesses a competitive inhibition profile with an IC50 value around 1 nM, making it one of the most potent inhibitors in its class .

Case Studies

  • In Vitro Studies : In a study assessing the effects on glucose tolerance, the compound was found to significantly lower blood glucose levels in animal models compared to other DPP-IV inhibitors . The study highlighted its prolonged duration of action, suggesting potential for once-daily dosing.
  • In Vivo Studies : Another investigation involved administering the compound to Zucker diabetic fatty rats, where it improved glycemic control and enhanced insulin sensitivity . The results indicated that the compound not only inhibited DPP-IV but also modulated glucagon secretion effectively.

Safety and Efficacy

While preclinical data are promising, further clinical trials are necessary to fully establish the safety profile and efficacy of this compound in human subjects. Current research focuses on understanding any potential side effects associated with long-term use and interactions with other medications commonly prescribed for diabetes management.

Preparation Methods

Synthesis of 8-Bromo-3-methylxanthine Derivatives

The starting material, 3-methylxanthine , undergoes alkylation at the N7 position using 1-bromo-2-butyne in the presence of a base. For example:

  • Reagents : 3-methylxanthine, 1-bromo-2-butyne, Na₂CO₃ (1.5 eq.), acetone.
  • Conditions : 40°C for 4 hours.
  • Yield : 98% for 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione .

Alternative methods employ methanesulfonic acid but-2-ynyl ester with KHCO₃ in N-methylpyrrolidone (NMP) at 98°C for 8 hours, achieving 94% yield for the alkylated intermediate.

Halogenation at the C8 Position

Halogenation introduces a leaving group (bromine or iodine) at C8, critical for subsequent nucleophilic substitution with methylamine:

  • Chlorination : N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C for 2 hours converts the alkylated xanthine to 8-chloro-7-but-2-ynyl-3-methylxanthine (83% yield).
  • Iodination : N-Iodosuccinimide (NIS) in NMP directly iodinates 3-methylxanthine, yielding 8-iodo-7-but-2-ynyl-3-methylxanthine (91% yield).

Quinazoline Moiety Coupling

The quinazoline group is introduced via nucleophilic substitution using 2-(chloromethyl)-4-methylquinazoline :

  • Reagents : 8-Halo-7-but-2-ynyl-3-methylxanthine, 2-(chloromethyl)-4-methylquinazoline, K₂CO₃ or Na₂CO₃, NMP.
  • Conditions : 80–98°C for 8–10 hours.
  • Yield : 75–99.9% for 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione .

Key industrial optimizations include:

  • Solvent Systems : NMP/toluene mixtures reduce side reactions.
  • Purification : Recrystallization from dimethylformamide (DMF) or toluene improves purity to >99%.

Amination at the C8 Position

The halogen atom at C8 is replaced with methylamine to form the target compound. Two primary strategies are documented:

Direct Nucleophilic Substitution

  • Reagents : 8-Bromo intermediate, methylamine (gas or aqueous), K₂CO₃, isopropyl acetate.
  • Conditions : Reflux (80–90°C) for 16–24 hours.
  • Yield : 85–88% for analogous compounds.

Catalyzed Amination

Phase-transfer catalysts (PTCs), such as trimethylbenzylammonium chloride, enhance reaction efficiency:

  • Reagents : 8-Bromo intermediate, methylamine hydrochloride, PTC, K₂CO₃, DMF.
  • Conditions : 90°C for 12 hours.
  • Yield : 90% (theoretical).

One-Pot Industrial Synthesis

A streamlined one-pot method reduces purification steps and improves scalability:

  • Alkylation : 3-Methylxanthine + 1-bromo-2-butyne in NMP/K₂CO₃ at 98°C for 8 hours.
  • Coupling : Direct addition of 2-(chloromethyl)-4-methylquinazoline without isolating intermediates.
  • Amination : In-situ substitution with methylamine at 90°C for 6 hours.
  • Overall Yield : 78% with HPLC purity >99%.

Reaction Optimization and Analytical Characterization

Critical Parameters

Parameter Optimal Value Impact on Yield/Purity
Base K₂CO₃ Higher yields vs. Na₂CO₃
Solvent NMP Enhances solubility and kinetics
Temperature 80–98°C Balances reaction rate and decomposition
Catalyst PTC (e.g., BnEt₃NCl) Accelerates amination

Analytical Methods

  • HPLC : Purity >99% confirmed using C18 columns (mobile phase: acetonitrile/water).
  • MS (ESI+) : m/z 417.46 [M+H]⁺ for the target compound.
  • ¹H NMR : Characteristic signals at δ 8.2–8.4 ppm (quinazoline protons) and δ 3.1–3.3 ppm (N-CH₃).

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